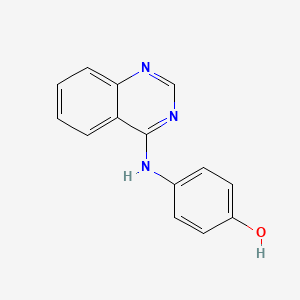

4-(Quinazolin-4-ylamino)phenol

Overview

Description

Synthesis Analysis

Quinazolin-4-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .

Scientific Research Applications

Kinase Inhibition and Antitumor Activity

4-(Quinazolin-4-ylamino)phenol derivatives have been studied for their potential as kinase inhibitors, particularly targeting the vascular endothelial growth factor receptor-2 (VEGFR-2). This has implications in antitumor activity, as demonstrated by some compounds in this class inhibiting VEGF-stimulated autophosphorylation in cells, which could lead to antitumor effects in vivo (Wissner et al., 2005).

Antimalarial Potential

Compounds derived from 4-(Quinazolin-4-ylamino)phenol have been synthesized and tested for antimalarial activity. Specifically, di-Mannich bases of this compound have shown some activity against Plasmodium falciparum in vitro, although they were less active than corresponding quinolines (Barlin & Jiravinyu, 1990).

Antiviral Applications

The synthesis of (quinazolin-4-ylamino)methyl-phosphonates via microwave irradiation, derived from 4-(Quinazolin-4-ylamino)phenol, has shown weak to good activity against Tobacco mosaic virus (TMV). This suggests potential application in the development of antiviral agents (Luo et al., 2012).

Antibacterial and Antioxidant Properties

Some derivatives of 4-(Quinazolin-4-ylamino)phenol have demonstrated significant antibacterial and antioxidant activities. This includes inhibiting bacterial DNA polymerase III, which is crucial for bacterial cell death (Guiles et al., 2009). Additionally, novel polyphenolic derivatives of quinazolin-4(3H)-one have shown high antioxidant activity and cytotoxicity against cancerous cells (Pele et al., 2022).

Cellular Electrophysiological Effects

Changrolin, a derivative of 4-(Quinazolin-4-ylamino)phenol, has been observed to have anti-arrhythmic effects in cardiac myocytes. This includes the inhibition of various ionic currents, which could contribute to its potential as an anti-arrhythmic agent (Chen et al., 2010).

Safety and Hazards

Future Directions

Quinazoline and quinazolinone derivatives have drawn significant attention due to their wide and distinct biopharmaceutical activities . Therefore, future research could focus on the development of novel classes of antibacterial agents, given the emergence of drug resistance . Additionally, the potential applications of quinazoline derivatives in fields of biology, pesticides, and medicine could also be explored .

properties

IUPAC Name |

4-(quinazolin-4-ylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c18-11-7-5-10(6-8-11)17-14-12-3-1-2-4-13(12)15-9-16-14/h1-9,18H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWLYIYZYVWCDJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351198 | |

| Record name | 4-(Quinazolin-4-ylamino)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Quinazolin-4-ylamino)phenol | |

CAS RN |

34923-98-3 | |

| Record name | 4-(Quinazolin-4-ylamino)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

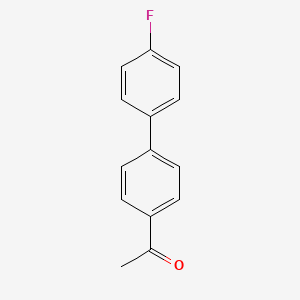

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)